5H-Azepino[1,2-a]benzimidazole is a bicyclic compound characterized by a fused azepine and benzimidazole structure. This compound belongs to a broader class of heterocyclic compounds known for their diverse biological activities and potential applications in pharmaceuticals. The synthesis and study of azepino[1,2-a]benzimidazole derivatives have gained attention due to their promising pharmacological properties, including anxiolytic and analgesic effects.
5H-Azepino[1,2-a]benzimidazole is classified under the category of azepine derivatives fused with benzimidazole, which are cyclic compounds containing nitrogen atoms in their ring structures. These compounds often exhibit significant biological activity, making them valuable in medicinal chemistry. The synthesis of such compounds has been explored in various studies focusing on their structural diversity and functionalization for enhanced activity.
The synthesis of 5H-Azepino[1,2-a]benzimidazole can be achieved through several methods, primarily involving cyclization reactions. One notable approach is the use of hydrogen peroxide as an oxidizing agent in ethyl acetate, which facilitates the formation of these complex structures with relatively high yields (up to 81% under optimized conditions) .
The molecular structure of 5H-Azepino[1,2-a]benzimidazole features a seven-membered azepine ring fused to a benzimidazole moiety. This unique arrangement contributes to its chemical properties and biological activity.
5H-Azepino[1,2-a]benzimidazole can participate in various chemical reactions, including:
The reaction pathways often involve nucleophilic substitutions or radical mechanisms facilitated by external agents such as heat or light .
The mechanism of action for compounds like 5H-Azepino[1,2-a]benzimidazole typically involves interaction with neurotransmitter receptors. For instance, certain derivatives have shown significant binding affinity for the gamma-aminobutyric acid type A receptor, which plays a critical role in mediating anxiolytic effects .
In preclinical studies, specific derivatives demonstrated enhanced anxiolytic activity through both specific and allosteric interactions with serotonin receptors . This dual action mechanism may contribute to their therapeutic potential.
5H-Azepino[1,2-a]benzimidazole derivatives have garnered attention for their potential applications in:
5H-Azepino[1,2-a]benzimidazole features a distinctive tetracyclic framework formed by the fusion of a seven-membered azepine ring with the [a]-face of a benzimidazole system. This angular annulation creates a rigid, planar benzimidazole moiety connected to a non-planar, partially saturated azepine ring. The core structure exhibits a molecular formula of C₁₂H₁₀N₂ and a molecular weight of 182.22 g/mol [1]. Key bond angles and distances within the benzimidazole component are characteristic of aromatic systems, while the azepine ring displays bond lengths intermediate between single and double bonds, indicating partial delocalization. The azepine nitrogen (N-5) adopts a pyramidal geometry, contributing to the compound's basicity. X-ray crystallographic studies of related analogs reveal a boat-like conformation for the azepine ring, minimizing steric strain at the ring fusion points. The molecule's planarity is disrupted at the junction atoms (C-2a and C-10b), creating a slight puckering that influences both its solid-state packing and molecular recognition properties.
Table 1: Fundamental Molecular Characteristics of 5H-Azepino[1,2-a]benzimidazole
Property | Value | Source/Determination Method |
---|---|---|
CAS Registry Number | 16977-17-6 | Chemical databases [1] |
Molecular Formula | C₁₂H₁₀N₂ | Elemental analysis [1] |
Molecular Weight | 182.22 g/mol | Calculated from formula [1] |
SMILES Notation | c1ccc2c(c1)NC3=CC=CC=CN23 | Canonical representation [1] |
Hydrogen Bond Acceptors | 2 (Ring nitrogens) | Computational analysis [1] [3] |
Hydrogen Bond Donors | 1 (Imidazole NH) | Computational analysis [1] [3] |
Topological Polar Surface Area | ~25-35 Ų (varies by tautomer) | Computational prediction [3] |
logP (Octanol-Water) | ~2.5-3.5 | Computational estimation [3] |
The 5H-azepino[1,2-a]benzimidazole system exhibits complex tautomerism governed by proton migration between the azepine nitrogen (N-5) and the benzimidazole nitrogen (N-1). The two predominant tautomers include the 1H,5H-form (with protons on both N-1 and N-5) and the 5H-form (with proton exclusively on N-5 and aromatic benzimidazole). Computational studies indicate the 5H tautomer is energetically favored by approximately 3-5 kcal/mol in the gas phase due to enhanced aromaticity of the benzimidazole unit [3]. This tautomeric equilibrium significantly impacts electron distribution, with the benzimidazole ring displaying π-deficient character while the azepine ring exhibits weak π-excess properties. The ionization constants (pKa values) reveal amphoteric character: the conjugate acid of the azepine nitrogen has pKa ≈ 5.6, while the benzimidazole NH displays pKa ≈ 12.8, consistent with related benzimidazole systems [3]. Spectroscopic characterization shows distinct patterns: ¹H NMR displays broadened signals for the azepine CH₂ groups (δ 2.8-3.5 ppm) and the exchangeable NH proton (δ ~10-12 ppm), while ¹³C NMR distinguishes between aromatic carbons (δ 110-150 ppm) and aliphatic azepine carbons (δ 25-45 ppm). Frontier molecular orbital analysis indicates the HOMO is localized on the benzimidazole π-system and the HOMO-1 on the azepine nitrogen lone pair, while the LUMO resides predominantly on the imidazole ring.
Systematic IUPAC nomenclature designates the parent compound as 5H-azepino[1,2-a]benzimidazole, precisely describing the fusion between azepine (seven-membered ring) at the [1,2-a] bonds with benzimidazole (fused bicyclic system). The "a" in the fusion notation specifies attachment to the bond between atoms 1 and 2 of the benzimidazole. Numbering assigns position 1 to the fusion atom of the imidazole ring, proceeding clockwise around the benzimidazole (positions 1-9a) before numbering the azepine ring (positions 5,6,6a,7,8,9,10,10b) [1] [8]. This system accommodates several isomeric possibilities: Angular isomers resulting from alternative fusion patterns (e.g., [1,2-b] fusion) are theoretically possible but synthetically challenging. Hydrogenation of the azepine ring generates stereoisomers (e.g., 6H,7H,8H,9H,10H-hexahydro derivatives), introducing up to three chiral centers whose configurations significantly influence biological activity [5] [7]. The compound N-[(2,5-dimethoxyphenyl)methyl]-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole-3-carboxamide exemplifies a pharmacologically active derivative with systematic naming reflecting the tetrahydroazepine ring and C-3 carboxamide substitution [5]. Regioisomerism arises primarily from substitution patterns on the benzimidazole (positions 7,8,9) or azepine rings (positions 6,7,8,9,10), each conferring distinct electronic and steric profiles.
5H-Azepino[1,2-a]benzimidazole occupies a distinct chemical space compared to structurally related heterocycles, particularly diazepino-benzimidazoles. The fundamental distinction lies in the nature of the fused saturated ring: Azepino-benzimidazoles contain a seven-membered ring with one nitrogen atom, whereas diazepino[1,2-a]benzimidazoles incorporate a seven-membered ring with two nitrogen atoms (1,4-diazepine) [7] [8]. This difference profoundly impacts properties and pharmacology. The mono-azacyclic ring in azepino-benzimidazoles confers greater lipophilicity (logP ~3.0) compared to many diazepino analogs (logP ~1.5-2.5). Electronic effects diverge significantly: The diazepine ring in diazepino-benzimidazoles often adopts a boat conformation with transannular interactions between the two nitrogens, creating a more polar, solvent-exposed surface. In contrast, the azepine nitrogen in azepino-benzimidazoles serves as a single hydrogen bond acceptor site, often participating in intramolecular interactions with the benzimidazole NH in specific tautomers. Pharmacologically, diazepino[1,2-a]benzimidazoles (e.g., DAB-19, DAB-31) demonstrate pronounced anxiolytic and anticonvulsant effects attributed primarily to GABA_A receptor modulation [7]. Azepino[1,2-a]benzimidazoles, while also CNS-active, show more diverse receptor interactions, including significant 5-HT4 receptor antagonism and kappa-opioid agonism in specific derivatives [2] [7]. The synthetic complexity differs: Azepino-benzimidazoles are often synthesized via N-acyliminium ion cyclizations or condensation of γ-bromodypnones with benzimidazoles [4] [8], whereas diazepino analogs frequently employ alkylation of tetrahydrodiazepinobenzimidazoles followed by cyclization [7].
Table 2: Structural and Pharmacological Comparison of Benzo-Fused Azepines
Characteristic | 5H-Azepino[1,2-a]benzimidazole | 2,3,4,5-Tetrahydro[1,3]diazepino[1,2-a]benzimidazole |
---|---|---|
Core Structure | Benzimidazole fused to azepine (1N) | Benzimidazole fused to 1,4-diazepine (2N) |
Saturated Ring Atoms | 4-6 sp³ carbons | 4 sp³ carbons + 2 sp³ nitrogens |
Representative Molecular Formula | C₁₂H₁₀N₂ (parent) | C₁₁H₁₂N₄ (parent dihydro) |
Nitrogen Basicity | Moderate (azepine N pKa ~5.6) | Dual: Diazepine N1 weakly basic, N4 very weak base |
Ring Conformation | Boat-like with puckering | Chair-boat equilibrium |
Key Synthetic Routes | N-Acyliminium cyclization [4]; γ-Bromodypnones + benzimidazoles [8] | Alkylation of tetrahydro precursors + HBr cyclization [7] |
Dominant Pharmacological Profile | 5-HT4 antagonism [2]; Analgesic/Anxiolytic (specific derivatives) [7] | GABA_A modulation; Anxiolytic/Anticonvulsant (e.g., DAB-19, DAB-31) [7] |
logP (Predicted) | ~3.0 | ~2.0 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: